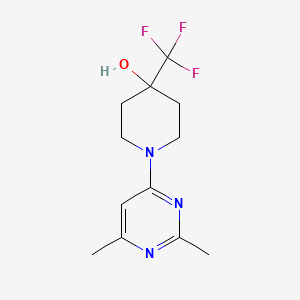
1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a piperidine ring bearing a trifluoromethyl group and a hydroxyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions: 1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation Products: Ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Compounds with substituted functional groups.
科学研究应用
1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in critical biological processes.
相似化合物的比较
1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(2,6-Dimethylpyrimidin-4-yl)-4-(methyl)piperidin-4-ol: Contains a methyl group instead of a trifluoromethyl group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
生物活性
1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings through case studies and data tables.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a trifluoromethyl group and a 2,6-dimethylpyrimidine moiety . This unique structure contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H15F3N4O |
| Molecular Weight | 303.28 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in DMSO, ethanol |
Antimicrobial Activity
This compound has demonstrated notable antimicrobial activity against various pathogens. Studies have shown that it exhibits:
- Bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM .
- Antifungal properties , particularly against Candida species, with effective concentrations reported in the range of 31.108–248.863 μg/mL .
The compound's mechanism involves:
- Inhibition of protein synthesis , which is crucial for bacterial growth and replication.
- Targeting specific enzymes that play roles in nucleic acid synthesis and peptidoglycan production .
Case Studies
- Inhibition of Biofilm Formation : In a recent study, the compound inhibited biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an anti-biofilm agent .
- Cytotoxic Effects : In vitro studies on cancer cell lines (MCF-7 and HCT-116) revealed that the compound induced apoptosis, significantly increasing caspase-3 activity and leading to cell cycle arrest at the G1 phase .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique biological profile of this compound:
属性
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-8-7-10(17-9(2)16-8)18-5-3-11(19,4-6-18)12(13,14)15/h7,19H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXCERJYFRNEGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(CC2)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














